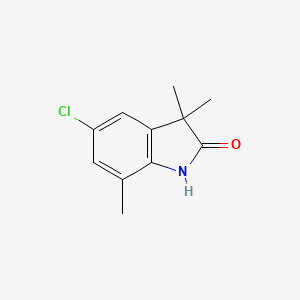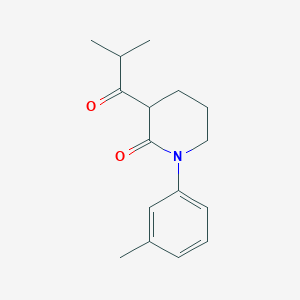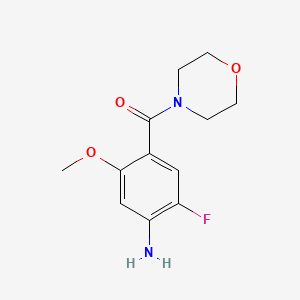![molecular formula C13H25N3O2 B13191109 5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191109.png)
5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The structure of this compound includes a piperidine ring and a piperazine ring, which are both nitrogen-containing heterocycles.
Méthodes De Préparation
The synthesis of 5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of 4-(Propan-2-yl)piperazine with a suitable piperidine derivative under controlled conditions . The reaction typically requires the use of organic solvents such as chloroform, dichloromethane, or dimethyl sulfoxide, and may involve the use of catalysts or reagents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Applications De Recherche Scientifique
5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, such as dopamine and serotonin receptors, influencing neurotransmitter activity and exerting its effects on the central nervous system . Additionally, it may inhibit the activity of certain enzymes or proteins involved in microbial growth, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid can be compared with other piperazine derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also exhibits biological activities, including antibacterial and antipsychotic properties.
4-(Propan-2-yl)piperazine: A simpler derivative that serves as a precursor in the synthesis of more complex piperazine compounds.
1-(4-Phenylpiperazin-1-yl)pyrimidine-5: Known for its potential therapeutic applications in cancer treatment.
Propriétés
Formule moléculaire |
C13H25N3O2 |
|---|---|
Poids moléculaire |
255.36 g/mol |
Nom IUPAC |
5-(4-propan-2-ylpiperazin-1-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H25N3O2/c1-10(2)15-3-5-16(6-4-15)12-7-11(13(17)18)8-14-9-12/h10-12,14H,3-9H2,1-2H3,(H,17,18) |
Clé InChI |
MORQVUGGIGPMMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)C2CC(CNC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13191027.png)
![2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13191029.png)
![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine](/img/structure/B13191034.png)



![5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde](/img/structure/B13191079.png)


![1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL](/img/structure/B13191103.png)




